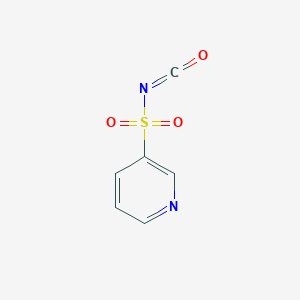

Pyridine-3-sulfonyl isocyanate

Description

Structure

3D Structure

Properties

CAS No. |

76627-37-7 |

|---|---|

Molecular Formula |

C6H4N2O3S |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

N-(oxomethylidene)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H4N2O3S/c9-5-8-12(10,11)6-2-1-3-7-4-6/h1-4H |

InChI Key |

CJXCNJKIKGFFQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 3 Sulfonyl Isocyanate and Its Precursors

Synthesis of Pyridine-3-sulfonyl Chloride: Key Intermediate Approaches

The preparation of Pyridine-3-sulfonyl chloride is a well-established process in organic chemistry, primarily starting from 3-aminopyridine (B143674). The methodologies generally involve the conversion of the amino group into a diazonium salt, which is then substituted by a sulfonyl chloride group.

Traditional methods for synthesizing Pyridine-3-sulfonyl chloride are centered around the Sandmeyer-type reaction, a reliable transformation of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.

One of the most common classical approaches involves the diazotization of 3-aminopyridine followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. acs.org The process begins with the addition of 3-aminopyridine to an acidic solution, typically hydrochloric acid, which is then cooled to a low temperature (0-5 °C). patsnap.comgoogle.com An aqueous solution of sodium nitrite (B80452) is added dropwise to form the corresponding diazonium chloride salt in situ. patsnap.com

This unstable diazonium salt is then added to a solution containing sulfur dioxide and a catalytic amount of cuprous chloride. acs.org The sulfur dioxide acts as the source for the sulfonyl group. The reaction is carefully controlled at a low temperature to prevent the decomposition of the diazonium salt and to manage the exothermic nature of the reaction. patsnap.com The use of acetic acid as a solvent has been a feature of these traditional methods. acs.org

An alternative strategy involves the isolation of a more stable diazonium salt intermediate, specifically the diazonium fluoborate salt. google.com This method also starts with the diazotization of 3-aminopyridine in dilute hydrochloric acid with sodium nitrite at 0-5 °C. google.comgoogle.com Following the initial diazotization, an aqueous solution of sodium fluoroborate is added, which causes the precipitation of the pyridine-3-diazonium fluoborate salt. google.com

This isolated diazonium fluoborate salt is significantly more stable than its chloride counterpart, which allows for easier handling and potentially fewer side reactions. The stable intermediate is then subjected to an acylchlorination reaction, where it is treated with thionyl chloride and a catalyst, such as cuprous chloride or cupric chloride, to yield Pyridine-3-sulfonyl chloride. google.com The reaction is typically run overnight at a controlled temperature of 0-5 °C. chemicalbook.comchemicalbook.com This approach offers high product content and is considered suitable for industrial-scale production due to its convenient operation and reduced waste. google.comgoogle.com A yield of 90.7% has been reported for this method. google.comchemicalbook.com

Modern synthetic chemistry places a strong emphasis on developing "green" processes that are safer, more efficient, and generate less waste. The synthesis of Pyridine-3-sulfonyl chloride is no exception, with research focusing on optimizing classical methods to align with these principles. patsnap.com These contemporary protocols aim to avoid hazardous reagents like phosphorus pentachloride and phosphorus oxychloride, which were used in older methods starting from pyridine-3-sulfonic acid. patsnap.comchemicalbook.com

Innovations include replacing gaseous sulfur dioxide with thionyl chloride, which is hydrolyzed in situ to generate the necessary SO2. acs.org This modification is operationally more convenient and can improve reaction efficiency. acs.org The focus is on mild reaction conditions, shortening reaction times, and increasing product yield, thereby lowering production costs and environmental impact. patsnap.com

Significant efforts have been made to optimize the synthesis of Pyridine-3-sulfonyl chloride to maximize yield and purity. researchgate.net Research has shown that careful control over reaction parameters such as temperature, solvent, and reagent stoichiometry is critical. For instance, in the diazotization route, maintaining the temperature below 5°C is crucial to prevent the degradation of the diazonium salt. patsnap.com

In one optimized process, the use of pyridine (B92270) as a base and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758) (DCM) as a solvent was found to be highly effective, affording the desired product in high yield. nih.gov Further optimization revealed that using 2.5 equivalents of pyridine and 1 mol% of DMAP in DCM at a concentration of 0.5 mol/L led to a 98% yield. nih.gov This demonstrates a highly selective reaction that avoids using pyridine as the solvent, a significant improvement over previous methods. nih.gov

Below is a data table summarizing the optimization of a sulfonylation reaction.

| Entry | DMAP (mol %) | Pyridine (equiv) | Concentration (mol/L) | Yield (%) |

| 1 | 15 | 1.5 | 0.25 | 50 |

| 2 | 5 | 1.5 | 0.25 | 58 |

| 3 | 1 | 1.5 | 0.25 | 78 |

| 4 | 1 | 1.5 | 0.5 | 89 |

| 5 | 1 | 2.5 | 0.5 | 98 |

| 6 | 1 | 3.5 | 0.5 | 98 |

| Data derived from a study on a DMAP-catalyzed monosulfonylation reaction. nih.gov |

One effective strategy to suppress by-product formation involves modifying the chlorination step when starting from pyridine-3-sulfonic acid. A patented method describes the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. google.comwipo.int It was discovered that adding phosphorus pentachloride in an amount less than 1 molar equivalent relative to the sulfonic acid, either stepwise or continuously, significantly suppresses the formation of by-products. google.comwipo.int This method, combined with purification by distillation under reduced pressure, allows for the production of high-purity Pyridine-3-sulfonyl chloride with a higher yield compared to conventional methods. google.comwipo.int

The following table illustrates the effect of varying the amount of phosphorus pentachloride on the formation of the 5-chloro by-product.

| Example | PCl₅ (molar eq.) | Yield of Pyridine-3-sulfonyl chloride (%) | By-product Area Ratio (%) |

| 1 | 0.95 | 84.0 | 0.01 |

| 2 | 0.95 | 84.6 | 0.03 |

| 3 | 1.05 | 82.2 | 0.98 |

| 4 | 1.00 | 87.8 | 0.32 |

| 5 | 0.90 | 91.7 | 0.02 |

| Area ratio of 5-chloropyridine-3-sulfonyl chloride to Pyridine-3-sulfonyl chloride by GC analysis. google.com |

This data clearly shows that using a substoichiometric amount of phosphorus pentachloride (Examples 1, 2, and 5) dramatically reduces the level of the chlorinated by-product compared to using stoichiometric or excess amounts (Examples 3 and 4). google.com

Contemporary and Environmentally Conscious Protocols for Pyridine-3-sulfonyl Chloride

Optimization of Reaction Conditions and Yield

Preparation of Pyridine-3-sulfonamide (B1584339) from Pyridine-3-sulfonyl Chloride

The synthesis of pyridine-3-sulfonamide from its precursor, pyridine-3-sulfonyl chloride, is a fundamental step in the pathway to obtaining pyridine-3-sulfonyl isocyanate. This conversion is typically achieved through an ammonolysis reaction.

In a common laboratory procedure, pyridine-3-sulfonyl chloride hydrochloride is suspended in a suitable solvent like dichloromethane (DCM). chemicalbook.com An ammonia (B1221849) source, such as a 7N solution of ammonia in methanol, is then added to the suspension. chemicalbook.com The reaction is generally conducted at room temperature with stirring for a period of approximately 50 minutes. chemicalbook.com Following the reaction, the resulting solid is filtered off, and the filtrate is concentrated under high vacuum to yield pyridine-3-sulfonamide. chemicalbook.com This method has been reported to produce the desired product in high yield, around 91%. chemicalbook.com

The reaction can be summarized as follows: Pyridine-3-sulfonyl chloride + NH₃ → Pyridine-3-sulfonamide + HCl

Detailed findings from a representative synthesis are presented in the table below:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| Pyridine-3-sulfonyl chloride HCl (647.2 mg, 3.023 mmol) | NH₃ (5 mL, 7N in MeOH, 35 mmol) | Dichloromethane (DCM) (9.0 mL) | Room Temperature | 50 minutes | 91% | chemicalbook.com |

Direct and In-situ Generation of this compound

The direct synthesis and in-situ generation of this compound are critical for its use in subsequent reactions, as the isocyanate itself can be highly reactive. Methodologies for its formation can be broadly categorized into phosgene-based and phosgene-free routes.

Phosgene-Based Synthetic Routes

Historically, the reaction of sulfonamides with phosgene (B1210022) has been a primary method for the production of sulfonyl isocyanates. google.com This process involves treating the corresponding sulfonamide with phosgene, often in an inert solvent. google.com The use of a sulfolane (B150427) solvent has been shown to increase the reaction rate and yield a purer product. google.com The reaction can be carried out by introducing phosgene into a solution or suspension of the sulfonamide. google.com

For aromatic sulfonyl isocyanates, the phosgenation of arylsulfonamides can be conducted in the presence of a tertiary amine base, such as pyridine or triethylamine, which is free of substituents that would react with phosgene. google.com These reactions are typically run at elevated temperatures. For instance, a process for producing o-nitrobenzenesulfonyl isocyanate involved introducing phosgene into a solution of the corresponding sulfonamide at 130°-135° C. google.com

While effective, the high toxicity of phosgene has driven the development of alternative, safer methods. researchgate.net

Phosgene-Free and Catalytic In-situ Isocyanate Formation

In response to the hazards associated with phosgene, several phosgene-free methods for the synthesis of isocyanates have been developed. These often involve the in-situ generation of the isocyanate, which is then immediately used in a subsequent reaction.

One notable approach is the palladium-catalyzed carbonylation of sulfonyl azides. rsc.org In this method, a sulfonyl azide (B81097) is reacted with carbon monoxide in the presence of a palladium catalyst to form the isocyanate intermediate, which can then be trapped by a nucleophile, such as an amine, to form a sulfonylurea. rsc.org This methodology has been successfully applied to the synthesis of various compounds with yields often exceeding 90%. rsc.org

Another innovative, phosgene-free technique involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) for the isocyanation of sterically hindered amines. researchgate.netresearchgate.net This method allows for the in-situ generation of isocyanates which can then react with sulfonamides to produce sulfonylureas. researchgate.net

Light-activated nickel-catalyzed carbonylation of C(sp³)-halides in the presence of an azide source and carbon monoxide also provides a versatile route to aliphatic isocyanates. wiley.com The in-situ formed isocyanate can then be reacted with various nucleophiles. wiley.com

A summary of phosgene-free methodologies is provided below:

| Method | Catalyst/Reagent | Precursor | Key Features | Reference |

| Palladium-Catalyzed Carbonylation | Palladium Catalyst, Carbon Monoxide | Sulfonyl Azide | In-situ generation of isocyanate, high yields. | rsc.org |

| Isocyanation with Boc₂O | DMAP, Di-tert-butyl dicarbonate | Sterically Hindered Amine | Mild conditions, in-situ isocyanate formation. | researchgate.netresearchgate.net |

| Light-Activated Nickel Catalysis | Nickel Catalyst, Light, Carbon Monoxide | C(sp³) Halide, Azide | Forms aliphatic isocyanates from readily available starting materials. | wiley.com |

Utilization of Isocyanate Surrogates for this compound Analogue Synthesis

To circumvent the direct handling of potentially hazardous isocyanates, isocyanate surrogates have emerged as a valuable tool in synthetic chemistry. These compounds can generate the reactive isocyanate species in situ under specific reaction conditions.

Formamides have been successfully employed as isocyanate surrogates in ruthenium-catalyzed dehydrogenative coupling reactions. organic-chemistry.orgnih.gov This atom-efficient process allows for the synthesis of ureas and carbamates by reacting formamides with amines or alcohols, respectively, releasing only hydrogen as a byproduct. organic-chemistry.org The isocyanate intermediate is generated and stabilized by the catalyst, preventing uncontrolled side reactions. organic-chemistry.org

Another class of surrogates includes N-fluorosulfonyl carbamates, such as hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC). thieme-connect.com HFC is a stable, solid reagent that can act as a surrogate for chlorosulfonyl isocyanate (CSI) and fluorosulfonyl isocyanate (FSI). thieme-connect.com It reacts with amines to afford sulfamoyl ureas under mild conditions. thieme-connect.com

Acetoacetanilides can also serve as masked isocyanates. lnu.edu.cn Upon reaction with various amines, they can liberate reactive isocyanates in situ, leading to the formation of unsymmetrically substituted ureas in high yields. lnu.edu.cn

These surrogate strategies offer safer and more controlled approaches to the synthesis of molecules that would otherwise require the use of highly reactive isocyanates.

Reactivity and Diverse Reaction Pathways of Pyridine 3 Sulfonyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The core reactivity of pyridine-3-sulfonyl isocyanate is dominated by the susceptibility of its isocyanate group (-N=C=O) to nucleophilic attack. wikipedia.org A variety of nucleophiles, including amines, alcohols, and their derivatives, readily add across the C=N double bond, leading to the formation of stable adducts. nih.govwikipedia.org

The reaction between isocyanates and compounds containing an N-H bond is a fundamental transformation in organic chemistry. conicet.gov.ar The basicity and nucleophilicity of the nitrogen atom dictate the reaction's progress, yielding urea (B33335) derivatives. wikipedia.orgconicet.gov.ar

This compound reacts with primary and secondary amines to form N,N'-disubstituted sulfonylureas. jocpr.comwikipedia.org This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. wikipedia.org The resulting intermediate then undergoes a proton transfer to yield the stable sulfonylurea product. This method is a common strategy for synthesizing sulfonylurea derivatives, which are a class of compounds with significant biological activities. jocpr.commdpi.comsciforum.net

The general reaction is as follows: Pyridine-3-SO₂NCO + R-NH₂ → Pyridine-3-SO₂NHCONHR

In a related process, while not a direct reaction of this compound, 4-substituted pyridine-3-sulfonamides can be reacted with various aryl isocyanates in the presence of a base like potassium carbonate to produce N-(phenylcarbamoyl)pyridine-3-sulfonamides, a type of sulfonylurea. mdpi.comnih.gov This underscores the established reactivity between a sulfonamide group and an isocyanate to form the sulfonylurea linkage.

Carbamates, specifically O-aryl carbamates, can be synthesized through various routes, often involving an isocyanate intermediate. acs.orgorganic-chemistry.org For instance, the Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate, which is then trapped by an alcohol to form the carbamate (B1207046). acs.org

Table 1: Synthesis of Sulfonylureas from Pyridine-3-sulfonamides and Isocyanates This table illustrates the synthesis of sulfonylurea derivatives, a reaction class to which this compound is central.

| Starting Sulfonamide | Isocyanate Reagent | Base/Conditions | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Substituted pyridine-3-sulfonamides | Aryl isocyanates | Anhydrous K₂CO₃, Acetone, RT | 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | 47-80 | mdpi.com |

| Primary sulfonamides | Aryl isocyanates | Anhydrous K₂CO₃, Acetone, RT | 4-Substituted N-(phenyl carbamoyl)pyridine-3-sulfonamides | - | jocpr.com |

Reactions with Amines and Amine Derivatives

Interaction with Amino Acids and Peptides

The reactivity of sulfonyl isocyanates extends to biomolecules such as amino acids and peptides. The reaction of p-toluenesulfonyl isocyanate, an analog of this compound, with amino acids and dipeptides results in the formation of 4-toluenesulfonylureido derivatives. researchgate.net This occurs via the nucleophilic addition of the free amino group of the amino acid or peptide to the isocyanate. researchgate.net To prevent unwanted side reactions, other functional groups within the biomolecules often require protection. researchgate.net This reaction demonstrates the potential of this compound as a reagent for modifying peptides and proteins.

Isocyanates readily react with hydroxyl-containing compounds, such as alcohols and phenols, to form carbamates, also known as urethanes. wikipedia.orgacs.org This reaction is of significant industrial and synthetic importance. conicet.gov.ar this compound is expected to follow this general reactivity pattern. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. conicet.gov.ar

The reaction of p-toluenesulfonyl isocyanate with primary and secondary alcohols is a well-established method for determining hydroxyl content in various materials. antpedia.com The reaction with triphenylmethanol (B194598), a tertiary alcohol, has also been studied and is notably catalyzed by pyridine (B92270). acs.org

Table 2: Representative Reactions of Sulfonyl Isocyanates with Hydroxyl Groups

| Sulfonyl Isocyanate | Hydroxyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl isocyanate | Primary/Secondary Alcohols | - | Acidic Carbamate | antpedia.com |

| p-Toluenesulfonyl isocyanate | Triphenylmethanol | Pyridine, Toluene, 100°C | N-(triphenylmethyl)-p-toluenesulfonamide | acs.org |

| p-Toluenesulfonyl isocyanate | Ene diol | Pd(0) | Oxazolidin-2-one | researchgate.net |

Cycloaddition Chemistry

Beyond nucleophilic additions, the N=C=O system of isocyanates can participate in cycloaddition reactions, acting as a dienophile or dipolarophile to engage with various unsaturated systems. wikipedia.org

Sulfonyl isocyanates are known to undergo [2+3] cycloaddition reactions. Research on p-toluenesulfonyl isocyanate (TsNCO) has shown that it reacts with mononuclear iron η¹-allyls, propargyls, and allenyls to yield [2+3] cycloaddition products. researchgate.net Similarly, a palladium-catalyzed [2+3] cycloaddition between TsNCO and an ene diol affords enantiomerically enriched oxazolidin-2-ones. researchgate.net

In a related transformation, N-arylpyridinium ylides, which are 1,3-dipoles, undergo [3+2] cycloaddition reactions with aryl isocyanates. researcher.life While the substrate is an aryl isocyanate rather than a sulfonyl isocyanate, this demonstrates the capability of the isocyanate C=N bond to act as a dipolarophile. The reaction of azomethine imines with propargyl amines is another example of a [3+2] cycloaddition. rsc.org Given this established reactivity for analogous compounds, this compound is a potential candidate for participating in similar [2+3] cycloaddition pathways with suitable unsaturated partners.

[2+2] Cycloadditions (e.g., with Imines, Glyoxylates)

The electron-deficient cumulene system of this compound makes it an excellent partner in [2+2] cycloaddition reactions with electron-rich double bonds, such as the carbon-nitrogen double bond of imines and the carbon-oxygen double bond of glyoxylates.

With glyoxylates, sulfonyl isocyanates undergo a [2+2] cycloaddition followed by a cycloreversion that expels carbon dioxide. For example, the thermal reaction of methyl glyoxylate (B1226380) with p-toluenesulfonyl isocyanate, a related arylsulfonyl isocyanate, yields an imino ester. researchgate.net This transformation proceeds through a four-membered ring intermediate which then fragments to give the final product. researchgate.net

The reaction with imines is also a characteristic [2+2] cycloaddition. The reaction of an isocyanate with an imine can lead to the formation of a 1,3-diazetidin-2-one ring system, also known as an aza-β-lactam. researchgate.netmdpi.com This process involves the formation of a four-membered ring through the combination of the C=N bond of the imine and the C=N bond of the isocyanate. While specific studies on this compound are not extensively detailed, the general reactivity pattern of sulfonyl isocyanates supports this pathway. mdpi.com For instance, the reaction between p-toluenesulfonyl isocyanate and various imines forms 2:1 cycloadducts, indicating the high reactivity of the isocyanate group towards C=N bonds. researchgate.net

Table 1: Examples of [2+2] Cycloaddition Reactions with Sulfonyl Isocyanates

| Sulfonyl Isocyanate Reactant | Partner | Product Type | Reference |

|---|---|---|---|

| p-Toluenesulfonyl isocyanate | Methyl glyoxylate | Imino ester (via cycloreversion) | researchgate.net |

Ring Expansion and Rearrangement Processes (e.g., with Epoxides)

This compound can participate in ring expansion reactions with strained three-membered rings like epoxides. This reaction provides a pathway to five-membered heterocyclic systems. In a process reported for p-toluenesulfonyl isocyanate, the isocyanate cyclizes with an epoxide to yield a substituted 2-oxazolidinone (B127357). researchgate.net

The mechanism involves the nucleophilic attack of the epoxide oxygen on the isocyanate carbon, followed by the cleavage of one of the epoxide's C-O bonds and attack by the isocyanate nitrogen onto the epoxide carbon. researchgate.netlibretexts.org This results in the formal insertion of the "N-C=O" fragment from the isocyanate into a C-O bond of the epoxide, thus expanding the three-membered ring to a five-membered one. researchgate.net The reaction often shows regioselectivity, with the attack favoring the less sterically hindered carbon of the epoxide. researchgate.net This transformation is a valuable method for synthesizing functionalized oxazolidinone scaffolds. mdpi.com

Dearomative Cyclizative Rearrangement with Pyridines

A significant and recently disclosed transformation involving sulfonyl isocyanates is the dearomative cyclizative rearrangement with pyridine derivatives. This reaction enables the construction of complex bicyclic frameworks from simple aromatic precursors. researchgate.netrsc.org When this compound reacts with 2-acyl-substituted pyridines, it triggers a tandem process involving a formal [3+2] heteroannulation. rsc.org

This process is initiated by the functionalization of the pyridine nitrogen, which renders the pyridine ring electrophilic enough for subsequent reactions. researchgate.net The reaction proceeds through a formal 1,3-dipolar cyclization, followed by a 1,2-transfer of the acyl substituent (such as ester, trifluoromethyl, or aryl groups). researchgate.netrsc.org The outcome of this rearrangement is the formation of diverse and highly functionalized bicyclohydantoins. researchgate.netrsc.org This dearomatization strategy is powerful as it converts flat, two-dimensional aromatic compounds into complex three-dimensional alicyclic structures. researchgate.net

Table 2: Migrating Groups in Dearomative Cyclizative Rearrangement of Pyridines

| Migrating Group | Product Type | Key Feature | Reference |

|---|---|---|---|

| Ester | Bicyclohydantoin | 1,2-ester transfer | researchgate.netrsc.org |

| Amide | Bicyclohydantoin | 1,2-amide transfer | rsc.org |

| Aryl | Bicyclohydantoin | 1,2-aryl transfer | researchgate.netrsc.org |

Other Significant Reactions and Transformations

Beyond cycloadditions and rearrangements, this compound engages in other important transformations. One notable reaction is the pyridine-catalyzed addition of alcohols. For example, p-toluenesulfonyl isocyanate reacts with triphenylmethanol in the presence of pyridine to produce N-(triphenylmethyl)-p-toluenesulfonamide and carbon dioxide. acs.org The reaction is the same as the uncatalyzed version but is markedly accelerated by pyridine, which acts as a catalyst. acs.orgacs.org The mechanism likely involves the formation of a reactive complex between pyridine and the sulfonyl isocyanate. acs.org

Another significant reaction involves dialkyl carbodiimides in the presence of pyridine. Arylsulfonyl isocyanates react with pyridine to generate a Huisgen zwitterion (a 1,4-dipole). researchgate.net This reactive intermediate can be trapped by a carbodiimide, leading to the formation of symmetrical 1,3-diazetidin-2-ones through a novel intramolecular rearrangement. researchgate.net This reaction demonstrates the ability of the pyridine moiety to act not just as a structural component but also as a non-innocent catalyst or reaction mediator.

Mechanistic and Theoretical Investigations of Pyridine 3 Sulfonyl Isocyanate Chemistry

Elucidation of Reaction Mechanisms for Sulfonyl Isocyanate Transformations

The transformation reactions of sulfonyl isocyanates, including pyridine-3-sulfonyl isocyanate, are diverse and mechanistically intricate. Aryl sulfonyl isocyanates are valuable intermediates in organic synthesis, acting as electrophilic agents that readily react with nucleophiles. rsc.org These reactions lead to a variety of products such as amides, sulfonylureas, pyrrolidine (B122466) derivatives, lactams, and oxazolidinones. rsc.org

A notable reaction is the [2+2] cycloaddition with alkenes. The mechanism of this reaction is highly dependent on the electronic properties of the alkene. researchtrends.net With electron-deficient alkenes, the reaction tends to proceed through a concerted mechanism. researchtrends.net However, for electron-rich alkenes, a stepwise pathway involving a 1,4-diradical intermediate is favored, initiated by a single electron transfer (SET) from the alkene to the isocyanate. researchtrends.net Kinetic studies involving chlorosulfonyl isocyanate (CSI), a highly reactive sulfonyl isocyanate, have shown a correlation between the reaction rate and the ionization potential of the alkene, supporting the change from a concerted to a stepwise SET pathway as the alkene becomes more electron-rich. researchtrends.netdtic.mil

Furthermore, the reaction of sulfonyl isocyanates with carbonyl compounds has also been investigated. For instance, the reaction of CSI with an imide carbonyl group has been proposed to proceed through the formation of a four-membered urethane (B1682113) ring, followed by the release of carbon dioxide to form an ylidenesulfamoyl chloride. beilstein-journals.org

Computational Chemistry and Density Functional Theory (DFT) Studies on Isocyanate Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for understanding the reactivity of isocyanates, including sulfonyl isocyanates. DFT calculations are widely used to model reaction pathways, optimize geometries of reactants, transition states, and products, and to calculate their relative energies. beilstein-journals.orgjmaterenvironsci.com

For example, DFT studies at the M06-2X/cc-pVTZ level of theory have been used to investigate the mechanism of cycloaddition reactions between nitrones and isocyanates. acs.org These studies revealed that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. acs.org In the gas phase and nonpolar solvents, a concerted mechanism is favored, while a stepwise mechanism becomes operative in polar solvents. acs.org The stepwise pathway is initiated by the nucleophilic attack of the nitrone oxygen on the isocyanate carbon, forming an intermediate that is stabilized by polar media. acs.org

DFT calculations have also been employed to elucidate the mechanism of the reaction between chlorosulfonyl isocyanate (CSI) and epoxides. beilstein-journals.org These studies, conducted at the M06-2X/6-31+G(d,p) level of theory, provided evidence for an asynchronous concerted pathway in the formation of oxazolidinones and cyclic carbonates. beilstein-journals.org Similarly, the mechanism of Cu(I)-catalyzed hydroboraethylation of isocyanates has been investigated using DFT, revealing a catalytic cycle that involves transmetallation, alkene insertion, and isocyanate insertion, with the isocyanate insertion being the rate-determining step. sioc-journal.cn

Mechanistic Insights into Pyridine-Catalyzed Reactions Involving Sulfonyl Isocyanates

Pyridine (B92270) and other tertiary amines can act as catalysts in reactions involving sulfonyl isocyanates. The catalytic effect of pyridine has been observed in the reaction of p-toluenesulfonyl isocyanate with triphenylmethanol (B194598), where it significantly increases the rate of carbon dioxide evolution. acs.org The reaction is first order in both the isocyanate and the alcohol, and the rate depends on the pyridine concentration. acs.org The proposed mechanism involves the formation of a complex between the sulfonyl isocyanate and pyridine, which then reacts with the alcohol. acs.org This complex formation enhances the electrophilicity of the isocyanate group.

In other instances, the nucleophilic addition of pyridine to an arylsulfonyl isocyanate can generate a Huisgen zwitterion. researchgate.net This reactive intermediate can then be trapped by other species in the reaction mixture. For example, in the presence of a dialkyl carbodiimide, this zwitterion can lead to the formation of 1,3-diazetidin-2-ones through an intramolecular rearrangement. researchgate.net Similarly, these zwitterionic intermediates, when reacted with diketene, can produce functionalized sulfonamides and 1,3-oxazine-2,4(3H)-dione derivatives. researchgate.net

Analysis of Transition States and Intermediate Species

The understanding of reaction mechanisms heavily relies on the characterization of transition states and intermediate species. In the context of sulfonyl isocyanate chemistry, various intermediates have been proposed and, in some cases, isolated.

For reactions of sulfonyl isocyanates with alkenes, the nature of the intermediate depends on the alkene's electronic properties. While a dipolar intermediate was initially proposed for reactions with electron-rich alkenes, subsequent studies have provided evidence for a 1,4-diradical intermediate formed via a single electron transfer (SET) process. researchtrends.net The existence of this diradical intermediate is supported by trapping experiments and the observation of NMR line broadening. researchtrends.net In some cases, such as the reaction of p-toluenesulfonyl isocyanate with an excess of a suitable imine, a 1,4-dipolar intermediate has been successfully isolated. researchgate.net

Computational studies have been instrumental in characterizing transition state structures. For the [2+2] cycloaddition of CSI with alkenes, kinetic data support the formation of a planar transition state rather than the orthogonal geometry often seen in ketene (B1206846) cycloadditions. dtic.mil DFT calculations have been used to model the transition states for both concerted and stepwise pathways in various reactions, providing insights into the energy barriers and the geometry of these critical points along the reaction coordinate. beilstein-journals.orgacs.org For example, in the cycloaddition of nitrones and isocyanates, the transition state for the stepwise mechanism in polar solvents involves the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org

Investigation of Concerted vs. Stepwise Reaction Pathways

A central theme in the study of sulfonyl isocyanate reactions is the distinction between concerted and stepwise mechanisms. This dichotomy is particularly evident in cycloaddition reactions.

The reaction of sulfonyl isocyanates with alkenes provides a clear example. As mentioned earlier, the pathway shifts from concerted to stepwise as the electron-donating ability of the alkene increases. researchtrends.net Kinetic studies on the reaction of chlorosulfonyl isocyanate (CSI) with monofluoroalkenes further support this, indicating a concerted process for fluoroalkenes with high ionization potentials (>8.9 eV) and a stepwise SET pathway for those with lower ionization potentials (<8.5 eV). dtic.mil

The choice between a concerted and stepwise mechanism can also be influenced by the solvent. DFT studies on the cycloaddition of nitrones with isocyanates have shown that a concerted mechanism is favored in the gas phase and nonpolar solvents, whereas a stepwise pathway is preferred in polar solvents. acs.org This is attributed to the stabilization of a charged intermediate in the stepwise mechanism by the polar environment. acs.org

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The reactivity of the isocyanate functional group is widely harnessed for the synthesis of nitrogen-containing heterocycles. Sulfonyl isocyanates, in general, are powerful reagents for cycloaddition and cyclization reactions, leading to a diverse array of ring systems.

Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine scaffolds, core structures in many natural products and pharmaceuticals, can be approached through various synthetic strategies. mdpi.com While direct cycloaddition reactions involving sulfonyl isocyanates are a plausible route, a novel photo-promoted ring contraction of pyridines using silylborane has been developed to afford pyrrolidine derivatives. nih.gov This method provides access to highly functionalized 2-azabicyclo[3.1.0]hex-3-ene skeletons, which serve as versatile synthons for various substituted pyrrolidines. nih.gov The reaction demonstrates broad substrate scope and high functional group tolerance. nih.gov Although this specific transformation does not directly employ pyridine-3-sulfonyl isocyanate, the resulting pyrrolidine synthons offer potential for further functionalization where such a reagent could be introduced.

Lactams

Lactams, particularly β-lactams and γ-lactams, are prevalent motifs in medicinal chemistry, most notably in antibiotics. Isocyanate-based multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for constructing lactam frameworks. thieme-connect.comthieme-connect.com In some methodologies, Ugi adducts are subjected to post-cyclization modifications where isocyanates can be used as reagents for amidation prior to or during the ring-closing step to yield functionalized γ-lactams. thieme-connect.com For example, a solid-phase synthesis approach allows for the deprotection of a resin-bound Ugi adduct, followed by amidation with various reagents including isocyanates, and subsequent cleavage to release the γ-lactam product in excellent yields. thieme-connect.com

Another strategy involves the reaction of α-substituted sulfonyloxy ketones with isocyanides and acids in a Passerini three-component reaction (3CR), followed by a base-mediated intramolecular cyclization to furnish β-lactams. thieme-connect.com These examples highlight the utility of the isocyanate functional group in modular strategies for lactam synthesis.

Oxazolidinones

Oxazolidinones are a critical class of heterocycles, renowned for their application as antibacterial agents, such as Linezolid. nih.govbeilstein-journals.org The cycloaddition reaction between epoxides and isocyanates is a fundamental and direct method for synthesizing the 2-oxazolidinone (B127357) core. beilstein-journals.orgacs.org The reaction of chlorosulfonyl isocyanate (CSI), a highly reactive sulfonyl isocyanate analog, with various epoxides has been studied, yielding both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org This one-pot, metal-free reaction proceeds under mild conditions, with dichloromethane (B109758) often being the solvent of choice to achieve good yields. beilstein-journals.org

The general applicability of this method suggests that this compound would similarly react with epoxides to form the corresponding N-sulfonylated oxazolidinones. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as potent antibacterial agents, underscoring the importance of synthetic routes to this scaffold. nih.govresearchgate.net The synthesis often involves a multi-step sequence where the oxazolidinone ring is formed, followed by the introduction of the pyridine-3-sulfonyl moiety or related groups. nih.govresearchgate.net

Table 1: Synthesis of Oxazolidinone Derivatives from Epoxides and Chlorosulfonyl Isocyanate (CSI) beilstein-journals.org This table demonstrates the general reactivity of a sulfonyl isocyanate with epoxides, a reaction pathway applicable to this compound.

| Epoxide Substrate | Product(s) | Solvent | Yield (%) |

|---|---|---|---|

| Styrene oxide | 5-Phenyl-2-oxazolidinone & Cyclic Carbonate | DCM | 91 |

| 1,2-Epoxy-3-phenoxypropane | 5-(Phenoxymethyl)-2-oxazolidinone & Cyclic Carbonate | DCM | 88 |

| (R)-(-)-Glycidyl butyrate | (R)-5-(Butyryloxymethyl)-2-oxazolidinone & Cyclic Carbonate | DCM | 85 |

| Indene oxide | Fused Oxazolidinone & Cyclic Carbonate | DCM | 92 |

Quinazolinedione Systems

The quinazolinone and related quinazolinedione frameworks are important in medicinal chemistry. A key synthetic approach to these systems involves the cyclization of N-acyl anthranilamides. nih.gov Rhodium(III)-catalyzed C-H amidation of anilides with isocyanates provides a direct route to these N-acyl anthranilamide precursors. nih.gov Subsequent intramolecular cyclodehydration, which can sometimes occur in a one-pot fashion at higher temperatures, yields the quinazolinone ring system. nih.gov This methodology highlights an indirect yet powerful application of isocyanates in constructing complex heterocyclic systems like quinazolinediones.

Substituted Pyridines and Quinolones via Isocyanate-Mediated Processes

Isocyanates are valuable precursors for the synthesis of substituted pyridine (B92270) and 2-quinolone heterocycles. whiterose.ac.uk One advanced strategy involves an organocatalytic intramolecular aza-Wittig reaction, where isocyanates are key starting materials. whiterose.ac.uk Furthermore, multicomponent reactions that incorporate an intermolecular catalytic aza-Wittig and a Diels-Alder reaction have been developed for the synthesis of a wide range of substituted pyridines. whiterose.ac.uk

For the synthesis of 2-quinolones, a two-pot, three-step process has been described that begins with readily available ureas. whiterose.ac.uk This sequence involves a urea-directed oxidative Heck reaction, followed by the crucial in-situ formation of an isocyanate, which then undergoes an electrocyclization to furnish the 2-quinolone core. whiterose.ac.uk Another powerful method is the palladium-catalyzed carbonylative annulation of N-arylpyridine-2-amines with internal alkynes, which proceeds via C-H activation to yield N-pyridine protected 2-quinolones. mdpi.com

Directed Amidation and C-H Functionalization Reactions

Transition-metal catalyzed C-H bond functionalization has become a cornerstone of modern synthesis, allowing for the direct conversion of C-H bonds into new functional groups. nih.gov Pyridine-containing substrates are frequently used due to the directing ability of the nitrogen atom. nih.gov

The use of isocyanates as amidating agents in these reactions is a highly atom-economical approach to forming C-N bonds. nih.gov Specifically, Rh(III)-catalyzed protocols have been developed for the amidation of C-H bonds in anilides and enamides using a variety of isocyanates. nih.gov This reaction provides direct access to N-acyl anthranilamides and β-enamine amides, which are valuable synthetic intermediates. nih.govacs.org The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl2]2 in combination with a silver salt like AgSbF6. nih.gov The scope of the reaction is broad, accommodating primary and secondary alkyl isocyanates as well as aryl isocyanates, providing the corresponding amide products in excellent yields. nih.gov This directed amidation strategy showcases the synthetic power of isocyanates like this compound in complex molecule synthesis.

Table 2: Rh(III)-Catalyzed C-H Amidation with Various Isocyanates nih.gov This table illustrates the scope of the isocyanate coupling partner in directed C-H functionalization, a reaction where this compound could be a substrate.

| Substrate | Isocyanate | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N-Pivaloylaniline | Phenyl isocyanate | Cp*Rh(MeCN)32 | N-(2-pivalamidobenzoyl)aniline | 91 |

| N-Acetyl-β-enamine | Phenyl isocyanate | Cp*Rh(MeCN)32 | β-Amide Product | 85 |

| N-Acetyl-β-enamine | Cyclohexyl isocyanate | Cp*Rh(MeCN)32 | β-Amide Product | 96 |

| N-Acetyl-β-enamine | Isopropyl isocyanate | Cp*Rh(MeCN)32 | β-Amide Product | 84 |

Synthesis of Diverse Amide and Urea (B33335) Chemical Architectures

The primary application of this compound in synthetic chemistry is as a powerful precursor for the synthesis of N-sulfonylureas and related compounds. The high electrophilicity of the isocyanate carbon atom makes it susceptible to nucleophilic attack by a wide range of compounds, most notably amines and alcohols.

The reaction of this compound with primary or secondary amines leads directly to the formation of N-(pyridin-3-ylsulfonyl)ureas. This transformation is typically efficient and proceeds under mild conditions. The general mechanism involves the addition of the amine nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to yield the stable urea derivative. This method is a direct route to a variety of substituted sulfonylureas, a class of compounds with significant interest in medicinal chemistry. mdpi.comnih.gov For instance, the reaction with various aromatic and aliphatic amines can produce a library of corresponding sulfonylureas.

Similarly, reaction with alcohols would yield sulfonylcarbamates. While direct reactions with the isocyanate are feasible, its high reactivity and hazardous nature often lead chemists to utilize safer, stable substitutes or generate the isocyanate in situ. nih.govdiva-portal.org Research has shown that stable carbamoylide or carbamate (B1207046) salts can react with amines to produce the desired sulfonylureas, effectively acting as surrogates for the volatile sulfonyl isocyanate itself. nih.gov

The table below illustrates the types of urea architectures that can be synthesized from the reaction of this compound with various amine nucleophiles.

| Nucleophile (Amine) | Resulting Product | Product Class |

| Aniline | N-phenyl-N'-(pyridin-3-ylsulfonyl)urea | Aromatic Sulfonylurea |

| 4-Chloroaniline | N-(4-chlorophenyl)-N'-(pyridin-3-ylsulfonyl)urea | Aromatic Sulfonylurea |

| Pyrrolidine | 1-(pyridin-3-ylsulfonylcarbamoyl)pyrrolidine | Aliphatic Sulfonylurea |

| Piperazine | 1-(pyridin-3-ylsulfonylcarbamoyl)piperazine | Heterocyclic Sulfonylurea |

This table presents theoretical products from the reaction of this compound with the specified amines, based on established reactivity patterns of sulfonyl isocyanates. mdpi.com

Role as a Multipurpose Electrophilic Reagent in Cascade Reactions

The electrophilic character of this compound enables its use as an initiator in cascade reactions, allowing for the rapid construction of complex heterocyclic and macrocyclic structures from simple linear precursors. whiterose.ac.uk Cascade reactions, which involve a series of intramolecular transformations following a single initiating event, are highly valued for their efficiency and atom economy.

In this context, the isocyanate group serves as the key electrophilic trigger. A strategy known as nucleophile-induced cyclization/ring expansion (NICE) demonstrates this principle effectively. whiterose.ac.uknih.gov In a typical NICE cascade, a linear substrate containing multiple nucleophilic sites is treated with an electrophile. The reaction of a terminal nucleophile (e.g., an amine or alcohol) with the this compound would form a urea or carbamate linkage. This initial step brings the molecule's other internal nucleophilic groups (such as a pyridine nitrogen or another amine) into proximity, facilitating subsequent intramolecular cyclization or ring-expansion steps. nih.gov

For example, a linear precursor containing both a terminal amino group and an internal pyridine ring could be reacted with this compound. The sequence would proceed as follows:

Initial Electrophilic Attack: The terminal amino group attacks the isocyanate, forming a sulfonylurea linkage.

Intramolecular Cyclization: The internal pyridine nitrogen, acting as a nucleophile, attacks an electrophilic site within the newly formed adduct. This could be an acylpyridinium intermediate formed in the process. nih.gov

Ring Expansion/Rearrangement: The resulting cyclic intermediate can undergo further rearrangement or ring expansion to yield a stable, often medium-sized or macrocyclic, final product.

This approach avoids the need for protecting groups and allows for the synthesis of complex ring systems in a single, efficient step. The versatility of the isocyanate electrophile allows for the design of various cascade sequences by modifying the structure of the nucleophilic precursor, leading to a diverse array of complex molecules. nih.govwiley.com

| Cascade Step | Description | Key Intermediates |

| 1. Initiation | Nucleophilic attack by a terminal group (e.g., -NH2, -OH) on the electrophilic isocyanate of this compound. | Acyclic sulfonylurea or sulfonylcarbamate adduct. |

| 2. Propagation | Intramolecular nucleophilic attack by an internal group (e.g., pyridine nitrogen) on an internal electrophilic center. | Cyclic intermediates (e.g., acylpyridinium species). nih.gov |

| 3. Termination | Ring expansion or rearrangement of the cyclic intermediate to form the final, thermodynamically stable macrocyclic or heterocyclic product. | Fused or expanded ring systems. |

This table outlines a generalized cascade reaction sequence initiated by this compound, based on the principles of nucleophile-induced cyclization/ring expansion (NICE) reactions. whiterose.ac.uknih.gov

Exploration of Pyridine 3 Sulfonyl Isocyanate Derivatives and Analogues

Design and Synthesis of Novel Pyridinesulfonamide Derivatives

The synthesis of novel pyridinesulfonamide derivatives is a cornerstone of research involving this class of compounds. The general approach often begins with a stable precursor, which is then converted to the highly reactive sulfonyl isocyanate or a related intermediate like a sulfonyl chloride.

The preparation of the foundational sulfonamides can be achieved through established literature methods, such as the reaction of sulfonyl chlorides with ammonium (B1175870) hydroxide. epo.org Pyridine-3-sulfonyl chloride itself can be prepared by methods such as the diazotization of 3-aminopyridine (B143674), followed by a reaction with sulfur dioxide and a copper salt. google.com An alternative pathway involves the chlorosulfonation of a substituted pyridine (B92270). epo.org

Once the pyridine-3-sulfonyl isocyanate is obtained, it serves as a key intermediate. The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The primary route to pyridinesulfonamides from this intermediate involves its reaction with various primary or secondary amines. However, a more common and versatile laboratory synthesis involves the reaction of pyridine-3-sulfonyl chloride with a diverse range of amines or amine-containing heterocyclic structures. rasayanjournal.co.in For instance, a series of substituted pyridosulfonamide derivatives can be synthesized by reacting 6-aminopyridine-3-sulfonyl chloride with substituted heterocyclic aromatic amines. rasayanjournal.co.in

Table 1: Examples of Synthesized Pyridinesulfonamide Derivatives This table is representative of synthetic strategies and does not imply a direct synthesis from this compound in all cases, but rather the formation of a pyridinesulfonamide bond.

Diversification of Molecular Scaffolds via Sulfonyl Urea (B33335) Formation

The reaction between a sulfonyl isocyanate and an amine to form a sulfonylurea is a robust and highly efficient transformation. The use of this compound in this context allows for the introduction of a vast array of molecular scaffolds, driven by the commercial availability of a multitude of primary and secondary amines. This strategy is a powerful tool in combinatorial chemistry and library synthesis. chemrxiv.orgacs.org

The general reaction involves mixing the this compound with the desired amine in an inert aprotic solvent, such as acetonitrile (B52724) or tetrahydrofuran. googleapis.com The reaction typically proceeds smoothly at room temperature to yield the corresponding N-(pyridinesulfonyl)urea derivative. epo.org This method's simplicity and broad scope enable the rapid generation of diverse compound libraries for screening purposes. chemrxiv.org The resulting sulfonylurea moiety links the pyridine-3-sulfonyl core to a new, variable scaffold introduced by the amine.

Researchers have utilized this reaction to append complex and three-dimensional scaffolds to the sulfonyl core. For example, amine-functionalized spiroacetals have been reacted with sulfonyl chlorides like pyridine-3-sulfonyl chloride to produce decorated, sp3-rich structures. chemrxiv.orgacs.org This highlights the utility of the sulfonyl urea (or sulfonamide) linkage in creating structurally diverse and complex molecules from relatively simple starting materials. whiterose.ac.uk

Table 2: Examples of Scaffolds Introduced via Sulfonyl Urea/Sulfonamide Formation

Strategies for Introducing and Modifying Functional Groups

Once the core pyridinesulfonyl urea or sulfonamide scaffold is assembled, further diversification can be achieved by introducing or modifying functional groups on either the pyridine ring or the appended scaffold.

Modification of the Pyridine Ring: The pyridine ring is amenable to a variety of functionalization reactions. numberanalytics.com

Cross-Coupling Reactions: If the pyridine ring is pre-functionalized with a halide (e.g., 2-chloro-3-pyridinesulfonamide), this position can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. numberanalytics.comnih.gov This allows for the introduction of new aryl or alkyl groups.

Nucleophilic and Electrophilic Substitution: Depending on the existing substituents, the pyridine ring can undergo nucleophilic or electrophilic substitution to introduce groups like amines, ethers, or nitro groups. numberanalytics.com

Pyridyne Intermediates: Advanced methods involve the generation of transient 3,4-pyridyne intermediates from suitably substituted precursors. nih.gov These highly reactive species can be trapped by various nucleophiles or cycloaddition partners to create highly decorated pyridine derivatives with significant regiochemical control. nih.gov

Modification of the Appended Scaffold: If the amine used in the initial urea formation contains other functional groups, these can be manipulated post-synthesis. researchgate.net For example, a scaffold containing a protected alcohol or a carboxylic ester can be deprotected and subsequently reacted to introduce further diversity. This "postsynthetic modification" approach is a powerful strategy for expanding a compound library from a common intermediate. researchgate.net

Bioisosteric Replacement Studies and Scaffold Optimization

In medicinal chemistry and drug design, bioisosteric replacement and scaffold hopping are key strategies for lead optimization. researchgate.netnih.gov These techniques involve replacing a functional group or the core molecular framework with another that possesses similar biological properties but can improve potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov

For derivatives of this compound, these strategies can be applied in several ways:

Amide/Urea Bioisosteres: The central sulfonylurea or sulfonamide linkage is a prime target for bioisosteric replacement. nih.gov Amide bonds are susceptible to metabolic cleavage, and replacing them can enhance stability. Known bioisosteres for amides and ureas include:

Carbamates and Thiocarbamates: These groups maintain hydrogen bonding capabilities similar to ureas but have different electronic and stability profiles. acs.org

Reversed Sulfonamides: The orientation of the sulfonamide can be reversed (R-NH-SO₂-R' vs. R-SO₂-NH-R'). researchgate.net

Heterocycles: Stable, five-membered rings like 1,2,3-triazoles or oxadiazoles (B1248032) are frequently used as amide bond surrogates, often improving metabolic stability. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the entire pyridine-3-sulfonyl framework with a different core structure (scaffold) that maintains the crucial pharmacophoric features. researchgate.netnih.gov The goal is to discover new, patentable chemical series with improved drug-like properties. researchgate.net For example, the pyridine ring could be replaced with other heterocycles like pyrimidine, pyrazine, or even non-aromatic rings, while attempting to preserve the spatial arrangement of key binding groups.

These optimization strategies are guided by computational modeling and structure-activity relationship (SAR) studies to rationally design the next generation of molecules. researchgate.net

Catalysis and Pyridine 3 Sulfonyl Isocyanate

Pyridine-Mediated Catalysis in Sulfonyl Isocyanate Reactions

Pyridine (B92270) and its derivatives can act as effective catalysts in reactions involving sulfonyl isocyanates. researchgate.netthieme-connect.de The nucleophilic nature of pyridine allows it to interact with the electrophilic carbon of the isocyanate group, forming a reactive zwitterionic intermediate. researchgate.net This intermediate can then participate in various transformations.

One notable example is the pyridine-mediated synthesis of 1,3-diazetidin-2-ones. In this reaction, pyridine adds to an arylsulfonyl isocyanate to form a Huisgen zwitterion. This reactive species is then trapped by a dialkyl carbodiimide, leading to the formation of the diazetidinone ring system through a novel intramolecular rearrangement. researchgate.net The presence of pyridine is crucial for this transformation to occur. thieme-connect.de

Furthermore, pyridine has been shown to catalyze the reaction of p-toluenesulfonyl isocyanate with triphenylmethanol (B194598), resulting in the formation of N-(triphenylmethyl)-p-toluenesulfonamide and carbon dioxide. acs.org The catalytic effect of pyridine leads to a significant increase in the reaction rate. The proposed mechanism involves the formation of a complex between pyridine and the sulfonyl isocyanate, which then reacts with the alcohol. acs.org

In the presence of N-heteroaromatic compounds like pyridine, arylsulfonyl isocyanates can also react with diketene. This process yields functionalized sulfonamides and 1,3-oxazine-2,4(3H)-dione derivatives. The reaction proceeds through a reactive 1:1 zwitterionic intermediate formed from the addition of the N-heteroaromatic compound to the arylsulfonyl isocyanate. researchgate.net

Transition Metal Catalysis in Isocyanate-Involving Transformations

Transition metals are powerful catalysts for a wide array of chemical transformations involving isocyanates, including those with sulfonyl groups. Palladium, rhodium, and ruthenium complexes have demonstrated unique catalytic activities, enabling novel cycloadditions, C-H bond functionalizations, and the formation of heterocyclic structures.

Palladium-Catalyzed Processes (e.g., [2+3] Cycloadditions)

Palladium catalysts are well-known for their ability to facilitate various cross-coupling and cycloaddition reactions. In the context of sulfonyl isocyanates, palladium catalysis has been employed for the synthesis of sulfonylureas. rsc.org A palladium-catalyzed reaction has been developed that combines sulfonyl azides with carbon monoxide to generate an isocyanate intermediate in situ. This intermediate then undergoes a nucleophilic attack from an amine to form the corresponding sulfonylurea. rsc.orgnih.gov This methodology has proven to be efficient, with a broad substrate scope and high yields. nih.gov

Palladium catalysis is also instrumental in cycloaddition reactions. For instance, palladium-catalyzed [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates provide access to oxazolidine (B1195125) derivatives. mdpi.com While this specific example does not explicitly mention pyridine-3-sulfonyl isocyanate, the principle of using palladium to catalyze the reaction of an isocyanate equivalent (the imine) with a cyclic partner is relevant. mdpi.com Another example is the palladium-catalyzed [4+2] cycloaddition of sulfonyl isocyanates. researchgate.net

Furthermore, a palladium-catalyzed cascade reaction involving the carbonylation of sulfonyl azides has been reported. This process generates sulfonyl isocyanates, which then undergo a [2+2] cycloaddition with amides, followed by decarboxylation to yield sulfonyl amidines. cncb.ac.cn

| Catalyst System | Reactants | Product Type | Reaction Type | Ref |

|---|---|---|---|---|

| Palladium(0) | Sulfonyl azide (B81097), Carbon monoxide, Amine | Sulfonylurea | Carbonylation/Nucleophilic attack | rsc.orgnih.gov |

| Palladium(0) | α,β-Unsaturated imine, Vinylethylene carbonate | Oxazolidine | [3+2] Cycloaddition | mdpi.com |

| Palladium(0) | Sulfonyl azide, Carbon monoxide, Amide | Sulfonyl amidine | Carbonylation/[2+2] Cycloaddition/Decarboxylation | cncb.ac.cn |

Rhodium-Catalyzed C-H Bond Functionalization

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization, enabling the direct formation of C-C, C-N, and C-O bonds. snnu.edu.cn These catalysts can activate C-H bonds, often with the assistance of a directing group, and facilitate their coupling with various partners, including isocyanates. nih.govacs.org

Rhodium(III) catalysts, in particular, have been successfully used for the direct amidation of arenes via C-H activation, using isocyanates as the nitrogen source. nih.govacs.orgacs.org For example, the Rh(III)-catalyzed reaction of 2-phenylpyridine (B120327) with isocyanates leads to the formation of ortho-amidated products. acs.org The pyridyl group acts as a directing group, guiding the catalyst to the ortho C-H bond of the phenyl ring. acs.org This methodology has been extended to other substrates and has shown good functional group tolerance. escholarship.org

The proposed mechanism for these transformations generally involves the chelation-assisted C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the isocyanate, followed by protonolysis or reductive elimination to afford the final product and regenerate the active catalyst. nih.gov

Furthermore, rhodium(II) catalysts are effective in promoting denitrogenative reactions of N-sulfonyl-1,2,3-triazoles to form rhodium(II)-azavinylcarbenes. acs.orgnih.gov These highly reactive intermediates can then undergo cycloaddition reactions with isocyanates to produce imidazolones. nih.gov This transannulation reaction provides an efficient route to various heterocyclic compounds. acs.orgnih.gov

| Catalyst | Substrate | Reagent | Product | Key Feature | Ref |

|---|---|---|---|---|---|

| [Cp*RhCl2]2 | 2-Phenylpyridine | Isocyanate | Ortho-amidated pyridine | Pyridyl-directed C-H activation | acs.org |

| Rhodium(III) | Arene with directing group | Isocyanate | Aryl amide | C-H bond functionalization | nih.govacs.org |

| Rhodium(II) | N-Sulfonyl-1,2,3-triazole | Isocyanate | Imidazolone | Transannulation via azavinylcarbene | acs.orgnih.gov |

Ruthenium-Based Catalytic Systems and Isocyanate Intermediates

Ruthenium catalysts have demonstrated significant utility in a variety of organic transformations, including those that proceed through isocyanate intermediates. nih.gov Ruthenium-catalyzed reactions often exhibit high efficiency and selectivity, making them valuable tools in synthetic chemistry. acs.org

One notable application is the ruthenium-catalyzed amidation of 2-arylpyridines with isocyanates via C-H activation. acs.org This reaction provides an efficient route to synthesize amidated pyridine derivatives. The catalytic cycle is believed to involve the formation of a ruthenacycle intermediate through chelation-assisted C-H activation, followed by insertion of the isocyanate. rsc.org

Ruthenium catalysts are also employed in sequential reactions where an isocyanate is generated in situ. For example, a ruthenium-catalyzed isomerization/oxidation sequence of an α-quaternary lactam leads to a carboxylic acid, which can then be converted to an isocyanate via a Curtius rearrangement. nih.gov This isocyanate intermediate can be trapped with an alcohol to furnish a protected amino lactam. nih.gov

Furthermore, ruthenium-catalyzed cycloaddition reactions have been developed. The intermolecular hetero-Pauson-Khand reaction of alkynes with isocyanates, catalyzed by Ru3(CO)12, yields polysubstituted maleimides. nih.gov This reaction demonstrates broad scope for both the alkyne and isocyanate partners. nih.gov

| Catalyst System | Reaction Type | Reactants | Intermediate | Product | Ref |

|---|---|---|---|---|---|

| Ru(II) complex | C-H Amidation | 2-Arylpyridine, Isocyanate | Ruthenacycle | Amidated pyridine | acs.org |

| Grubbs catalyst / Grotjahn's catalyst | Isomerization/Oxidation/Curtius Rearrangement | α-Quaternary lactam | Isocyanate | Protected amino lactam | nih.gov |

| Ru3(CO)12 | Hetero-Pauson-Khand | Alkyne, Isocyanate | - | Polysubstituted maleimide | nih.gov |

Organocatalytic Applications of Isocyanates in Heterocycle Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules. rsc.org In the context of isocyanate chemistry, organocatalysts have been successfully employed to promote the synthesis of various heterocyclic compounds. nih.gov

L-proline and its derivatives are prominent organocatalysts that can act as bifunctional catalysts, utilizing both a Lewis base (amine) and a Brønsted acid (carboxylic acid) functionality. rsc.org While specific examples detailing the use of L-proline with this compound are not prevalent in the provided search results, the general principles of organocatalysis are applicable. For instance, L-proline is known to catalyze a variety of reactions for the synthesis of heterocyclic systems. rsc.org

A notable example of organocatalysis involving isocyanates is the synthesis of spirooxindole derivatives. A zinc-catalyzed [2+2+1] annulation of sulfonyl isocyanates, diazooxindoles, and internal alkenes has been developed. rsc.orgnih.gov Although this reaction uses a metal catalyst, it highlights the potential for multicomponent reactions involving sulfonyl isocyanates to build complex heterocyclic scaffolds. rsc.orgnih.gov

Furthermore, the synthesis of pyrrolidine (B122466) frameworks has been achieved through an organocatalyzed electrochemical approach. rsc.org While not directly involving this compound, this demonstrates the innovative use of organocatalysis in heterocycle synthesis.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The ongoing development of novel catalytic systems is crucial for improving the reactivity and selectivity of chemical transformations, including those involving sulfonyl isocyanates. Research efforts are focused on designing catalysts that are more efficient, robust, and capable of controlling stereochemistry.

In the realm of transition metal catalysis, the modification of ligands plays a key role in tuning the properties of the catalyst. nih.gov For rhodium(III) catalysis, while Cp* (pentamethylcyclopentadienyl) complexes are widely used, the development of new cyclopentadienyl-based ligands is an active area of research to enhance reactivity and selectivity. nih.gov

For ruthenium-catalyzed reactions, novel catalyst systems are being explored to improve efficiency and expand the scope of transformations. The development of ruthenium catalysts for C-H activation with isocyanates represents a significant advancement, offering a mechanistically unique pathway for the synthesis of amidated compounds. dntb.gov.ua

In the field of organocatalysis, the design of new bifunctional catalysts is a key area of focus. The goal is to create catalysts that can effectively activate both the nucleophile and the electrophile in a reaction, leading to higher reactivity and enantioselectivity. The development of novel organocatalytic systems for the synthesis of heterocyclic compounds continues to be an important research direction. rsc.org

The synthesis of novel N-acylsulfonamides has been achieved using tin(IV) chloride as a Lewis acid catalyst. researchgate.net This demonstrates the potential of simple Lewis acids to promote reactions that might otherwise be sluggish. Furthermore, the development of catalysts for the selective dimerization of isocyanates, such as sulphonamide salts, highlights the need for catalyst systems that can control the extent of oligomerization. google.com

The quest for more sustainable and efficient catalytic systems has also led to the investigation of metal-organic frameworks (MOFs) as catalysts. For example, a nickel-based MOF has been shown to be an effective and recyclable catalyst for the selective hydroborative reduction of isocyanates. rsc.org

| Catalyst Type | Development Focus | Potential Application with this compound | Ref |

|---|---|---|---|

| Rhodium(III) | Novel cyclopentadienyl (B1206354) ligands | Enhanced selectivity in C-H functionalization | nih.gov |

| Ruthenium(II) | Mechanistically unique C-H activation | Efficient synthesis of amidated pyridines | dntb.gov.ua |

| Organocatalysts | Bifunctional catalysts | Asymmetric heterocycle synthesis | rsc.org |

| Lewis Acids (e.g., SnCl4) | Simple and effective catalysis | Synthesis of N-acylsulfonamides | researchgate.net |

| Sulphonamide Salts | Selective dimerization | Controlled oligomerization | google.com |

| Metal-Organic Frameworks (MOFs) | Recyclable and selective catalysis | Hydroboration and other reductions | rsc.org |

Structure Reactivity Relationships in Pyridine 3 Sulfonyl Isocyanate Chemistry

Influence of Substituent Effects on Pyyridine Ring Reactivity

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The attachment of a potent electron-withdrawing sulfonyl isocyanate group at the 3-position further decreases the electron density of the ring, significantly influencing its reactivity. This deactivation makes the pyridine ring less susceptible to electrophilic substitution than benzene, with any such reaction being directed to the meta-position relative to the nitrogen.

The reactivity of the pyridine ring itself can be further modulated by the introduction of additional substituents. The position and electronic nature of these substituents determine their impact:

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups can partially counteract the electron-withdrawing nature of the nitrogen and the sulfonyl isocyanate group. An EDG at the C2, C4, or C6 positions can increase the electron density of the ring, potentially facilitating reactions with electrophiles, although the ring remains generally electron-poor.

Electron-Withdrawing Groups (EWGs): Additional EWGs, like nitro or cyano groups, would further decrease the ring's electron density, making it extremely unreactive towards electrophiles but more susceptible to nucleophilic aromatic substitution (SNAr). The activating effect for SNAr is strongest when the group is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom. cdnsciencepub.com

Studies on substituted pyridines show that functionalization is challenging and highly dependent on these electronic biases. For instance, achieving meta-selective functionalization often requires specialized strategies to overcome the intrinsic electronic preferences of the ring. nih.gov The presence of substituents also introduces steric factors; a bulky group at the C2 or C4 position can hinder the approach of reagents to the adjacent ring positions or the sulfonyl isocyanate group itself. acs.org

Electronic and Steric Factors Governing Isocyanate Moiety Reactivity

The isocyanate group (-N=C=O) is a powerful electrophile, reacting readily with a wide range of nucleophiles. wikipedia.org Its reactivity is primarily dictated by the electrophilicity of the central carbon atom. In pyridine-3-sulfonyl isocyanate, the strongly electron-withdrawing sulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, making it exceptionally reactive.

Electronic Factors: The reactivity of the isocyanate is highly sensitive to the electronic effects of the attached pyridine ring and its substituents.

Inductive and Mesomeric Effects: The sulfonyl group withdraws electron density through both induction and resonance, making the isocyanate carbon highly electron-deficient and thus more susceptible to nucleophilic attack. This effect is more pronounced than in typical aryl isocyanates.

Substituent Effects on the Pyridine Ring: The electronic nature of any additional substituents on the pyridine ring will fine-tune the isocyanate's reactivity. Electron-withdrawing substituents on the ring will further increase the isocyanate's electrophilicity, while electron-donating groups will decrease it. This principle is well-established for substituted phenyl isocyanates, where a Hammett correlation shows a clear trend between the substituent's electronic properties and the reaction rate. scribd.com

The following table, based on data for the reaction of substituted phenyl isocyanates, illustrates this principle, which is directly applicable to the this compound system. scribd.com

| Substituent on Aromatic Ring | Position | Relative Reaction Rate | Electronic Effect |

|---|---|---|---|

| -NO₂ | para | 41.7 | Strongly Electron-Withdrawing |

| -NO₂ | meta | 33.3 | Strongly Electron-Withdrawing |

| -Cl | para | 3.4 | Electron-Withdrawing |

| None | - | 1.00 | Reference |

| -CH₃ | para | 0.61 | Electron-Donating |

| -OCH₃ | para | 0.51 | Strongly Electron-Donating |

Steric Factors: Steric hindrance plays a crucial role in moderating the reactivity of the isocyanate group.

Ortho-Substituents: Substituents on the pyridine ring at the C2 or C4 positions, adjacent to the sulfonyl isocyanate group, can sterically shield the electrophilic carbon from the approach of nucleophiles. This steric inhibition is a common phenomenon in isocyanate chemistry, where ortho-substituted aromatic isocyanates are significantly less reactive than their para-substituted counterparts. scribd.compoliuretanos.net For example, the reaction of 3-bromopyridine (B30812) under certain conditions can lead to two regioisomers, with the preference influenced by steric effects. wiley.com

Quantitative Structure-Reactivity Correlations and Kinetic Studies

Quantitative structure-activity relationship (QSAR) models and kinetic studies provide a mathematical framework for understanding and predicting the reactivity of chemical compounds. While specific kinetic data for this compound is not extensively documented in the reviewed literature, principles derived from analogous systems, such as other aromatic sulfonyl isocyanates and sulfonyl chlorides, are highly relevant.

Kinetic studies on the reactions of isocyanates are often performed to determine reaction order and rate constants. For example, the pyridine-catalyzed reaction between p-toluenesulfonyl isocyanate and triphenylmethanol (B194598) was found to be first order with respect to both the isocyanate and the alcohol. datapdf.com Similarly, reactions of phenyl isocyanate with thiols in the presence of an amine catalyst were first order in isocyanate, thiol, and catalyst. researchgate.net

The Hammett equation is a key tool in physical organic chemistry for correlating reaction rates with substituent effects on an aromatic ring. It takes the form:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent.

Studies on the pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides have successfully used Hammett and Brønsted correlations to quantify substituent effects. rsc.org These studies revealed that the sensitivity of the reaction to substituents (the ρ value) is dependent on the reactivity of the system. rsc.org Such an approach could be directly applied to a series of substituted pyridine-3-sulfonyl isocyanates to quantify the electronic influence of substituents on the reactivity of the isocyanate moiety.

| Parameter | Description |

|---|---|

| σ (Substituent Constant) | Measures the electronic effect of a substituent. Positive values indicate electron-withdrawing groups (e.g., -NO₂), while negative values indicate electron-donating groups (e.g., -OCH₃). |

| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups (i.e., negative charge buildup in the transition state). A large |ρ| value signifies high sensitivity. |

Computational Predictions of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting and rationalizing the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can provide deep insights into molecular properties that are difficult to measure experimentally.

Key Computational Approaches:

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on a molecule's surface. For this compound, an ESP map would highlight the highly electrophilic nature of the isocyanate carbon and the relative electron deficiency of the pyridine ring, identifying the most likely sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The LUMO of this compound would be centered on the NCO group, and its low energy would indicate high reactivity towards nucleophiles. The energy gap between the HOMO of a nucleophile and the LUMO of the isocyanate can be correlated with the reaction rate. Quantum chemical calculations on pyridine derivatives have used HOMO and LUMO energies to successfully build QSAR models. nih.gov

Transition State (TS) Analysis: Computational modeling can be used to locate the transition state structures for potential reaction pathways. By calculating the activation energies (the energy difference between the reactants and the TS), chemists can predict which reaction pathway is kinetically favored, thus explaining or predicting regioselectivity and stereoselectivity. For instance, DFT calculations have been used to explain the poor regioselectivity in reactions of unsubstituted 3,4-pyridyne by analyzing its molecular geometry and distortion. nih.gov

The following table summarizes how computational methods can be applied to study this compound.

| Computational Method | Predicted Property | Insight Provided |

|---|---|---|

| Electrostatic Potential (ESP) Mapping | Molecular charge distribution | Identifies electrophilic and nucleophilic sites. Predicts sites of initial interaction. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Predicts reactivity towards nucleophiles and electrophiles. Explains reaction feasibility. nih.gov |

| Transition State (TS) Calculation | Activation energies (ΔG‡) | Determines kinetic feasibility of reaction pathways. Predicts product ratios and selectivity. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders | Quantifies the electron-withdrawing strength of the -SO₂NCO group and the electronic state of the pyridine ring. |

These computational models are invaluable for designing experiments, rationalizing observed outcomes, and exploring the reactivity of novel derivatives of this compound without the need for extensive empirical synthesis and testing.

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies